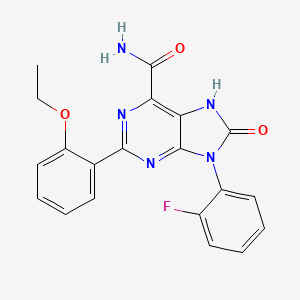

2-(2-ethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

Properties

IUPAC Name |

2-(2-ethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN5O3/c1-2-29-14-10-6-3-7-11(14)18-23-15(17(22)27)16-19(25-18)26(20(28)24-16)13-9-5-4-8-12(13)21/h3-10H,2H2,1H3,(H2,22,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVFELXYBJFRCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4F)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-ethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic compound belonging to the purine derivatives class. Its structure features a purine core with various aromatic substituents, which enhance its solubility and potential biological activities. This article discusses the biological activity of this compound, focusing on its interactions with biological systems, therapeutic potential, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C22H21N5O5

- Molecular Weight : 435.4 g/mol

- CAS Number : 898447-22-8

Research indicates that derivatives of this compound may exhibit significant biological activities, particularly in relation to purinergic signaling pathways. These pathways are crucial in various physiological processes such as inflammation and immune responses. The compound is believed to act as an inhibitor or modulator of specific receptors involved in these signaling pathways, potentially affecting cellular functions related to inflammation and cancer progression.

In Vitro Studies

In vitro studies have demonstrated that the compound has promising cytotoxic activity against various cancer cell lines. For example:

- Cell Lines Tested : HT-29 (colon cancer) and COLO-205 (colorectal cancer).

- IC50 Values : The compound exhibited IC50 values of 3.38 μM and 10.55 μM against HT-29 and COLO-205, respectively, indicating significant cytotoxic effects compared to reference drugs like Cabozantinib .

Molecular Interactions

Molecular docking studies have revealed that the compound interacts with key amino acids in the active sites of various receptors, enhancing its potential as a therapeutic agent. For instance, it has shown binding affinity towards receptors involved in angiogenesis and inflammation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The docking results suggest that the compound binds effectively to critical residues within the receptor's active site, which could explain its inhibitory effects on receptor activity .

Case Studies

- VEGFR2 Inhibition

- Apoptosis Induction

Comparative Analysis

The following table summarizes key biological activities of this compound compared to other known compounds:

| Compound Name | Target Receptor | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 2-(2-Ethoxyphenyl)-9-(2-fluorophenyl)-8-oxo... | VEGFR2 | 0.014 | Kinase inhibition & apoptosis induction |

| Cabozantinib | VEGFR2 | 0.0045 | Kinase inhibition |

| SQ2 | VEGFR2 | 0.014 | Kinase inhibition & apoptosis induction |

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity: The target compound’s ortho-substituted ethoxy and fluoro groups (positions 2 and 9) contrast with the para-fluorophenyl group in ’s analog. The dimethoxy substituent in ’s compound increases electron-donating capacity, which may alter solubility or metabolic stability relative to the ethoxy group .

Ethoxy groups () contribute to higher lipophilicity than methoxy or hydroxy substituents, impacting membrane permeability .

Synthetic Scalability :

- highlights high-purity synthesis for its analog, suggesting that similar protocols (e.g., thiourea intermediate alkylation) could be adapted for the target compound .

Functional Group Comparisons

- Methyl vs. Aryl Substituents : The methyl-substituted purine in (CAS 64440-99-9) lacks aromatic substituents, reducing molecular weight (C₁₄H₁₃N₅O₂ vs. ~C₂₀ for the target) and complexity. This simplification may enhance synthetic accessibility but limit target specificity .

- Chlorinated Derivatives : ’s dichlorophenyl analog (2,4-dichloro substitution) introduces stronger electron-withdrawing effects, which could enhance reactivity in electrophilic substitution reactions but increase toxicity risks .

Q & A

Q. Critical Conditions :

- Temperature control (e.g., 0–80°C depending on step).

- Solvent selection (e.g., THF for coupling, DCM for cyclization).

- Purification via column chromatography or recrystallization .

Advanced: How can reaction yields and purity be optimized during synthesis?

Answer:

Key strategies include:

- Catalyst Optimization : Use Pd-based catalysts (e.g., PdCl2(dppf)) for coupling reactions to enhance regioselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- pH Control : Maintain alkaline conditions (pH 8–10) during cyclization to prevent side reactions .

- By-Product Mitigation : Employ scavengers (e.g., polymer-supported reagents) or iterative purification (HPLC prep-scale) .

Contradictions in reported yields (e.g., 40–75% for similar purine derivatives) suggest substituent-dependent steric effects; computational modeling (DFT) can predict reactivity .

Basic: What analytical methods validate the compound’s structure and purity?

Answer:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent integration and connectivity (e.g., aromatic protons at δ 7.2–8.1 ppm) .

- HPLC : Purity ≥95% achieved using C18 columns with acetonitrile/water gradients .

- Mass Spectrometry : HRMS (ESI+) validates molecular weight (m/z 393.37 [M+H]<sup>+</sup>) .

- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., dihedral angles between aryl groups) .

Advanced: What experimental approaches elucidate its mechanism of action in biological systems?

Answer:

Target Identification :

- Enzyme Inhibition Assays : Measure IC50 against kinases (e.g., COX-2) using fluorogenic substrates .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) .

Pathway Analysis :

- Western Blotting : Assess downstream signaling proteins (e.g., phosphorylated ERK) .

- Gene Expression Profiling : RNA-seq to identify modulated pathways (e.g., apoptosis) .

Contradiction Management : Conflicting IC50 values across studies (e.g., COX-2 inhibition vs. kinase X) may arise from assay conditions (e.g., ATP concentration); use orthogonal assays (SPR, ITC) to validate .

Advanced: How can computational methods predict its interactions with biological targets?

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., COX-2 active site) .

- MD Simulations : GROMACS for stability analysis (e.g., ligand-protein RMSD over 100 ns) .

- QSAR Models : Correlate substituent electronegativity (e.g., 2-F vs. 4-F) with bioactivity .

Limitations : Force field inaccuracies for fluorine atoms require parameter optimization .

Basic: What are its solubility and stability profiles under experimental conditions?

Answer:

| Property | Description | Reference |

|---|---|---|

| Solubility (DMSO) | ~10 mM (suitable for in vitro assays) | |

| Aqueous Solubility | Low (<1 mM); enhance with cyclodextrins | |

| Stability (pH 7.4) | Stable for 24h at 25°C; degrade at pH <3 |

Storage : -20°C under argon to prevent oxidation .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Answer:

- Substituent Variation : Replace 2-ethoxyphenyl with methoxy or halogens to probe electronic effects .

- Core Modifications : Introduce heteroatoms (e.g., S for O) in the purine ring to alter H-bonding .

- Biological Testing : Screen derivatives in parallel assays (e.g., cytotoxicity, target inhibition) .

Case Study : Analogues with 4-fluorophenyl (vs. 2-fluorophenyl) showed 3-fold lower COX-2 inhibition, highlighting positional sensitivity .

Advanced: What are best practices for in vivo efficacy and toxicity studies?

Answer:

Pharmacokinetics :

- ADME : Measure plasma half-life (e.g., LC-MS/MS) in rodent models .

- Bioavailability : Optimize via nanoformulation (e.g., liposomes) .

Toxicity :

- Acute Toxicity : MTD determination in BALB/c mice (OECD 423) .

- Genotoxicity : Ames test for mutagenic potential .

Data Contradictions : Discrepancies between in vitro and in vivo toxicity (e.g., hepatotoxicity) may reflect metabolic activation; use liver microsome assays to identify reactive metabolites .

Advanced: How to resolve contradictions in reported biological activities?

Answer:

Reproducibility Checks :

- Standardize assay conditions (e.g., ATP concentration in kinase assays) .

- Use reference compounds (e.g., celecoxib for COX-2 inhibition) .

Meta-Analysis : Apply statistical tools (e.g., Forest plots) to compare IC50 values across studies .

Mechanistic Studies : Use CRISPR-edited cell lines to confirm target specificity .

Example : Conflicting reports on apoptosis induction may stem from cell line variability (e.g., p53 status); validate in isogenic models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.